1-Methyl-1H-1,2,4-triazole-3-carboxylic acid
Description
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid (C₄H₅N₃O₂; MW 127.1) is a triazole derivative characterized by a methyl group at the 1-position and a carboxylic acid moiety at the 3-position of the triazole ring . Key physicochemical properties include a polar surface area (PSA) of 68.01 Ų and a LogP of -0.4867, indicating moderate hydrophilicity . Its methyl ester derivative, methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 57031-66-0), exhibits a higher molecular weight (141.13 g/mol), density of 1.32 g/cm³, and boiling point of 263°C . This compound is frequently utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity and structural versatility .
Properties
IUPAC Name |
1-methyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-7-2-5-3(6-7)4(8)9/h2H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEKKJJZHNQEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815588-82-0 | |
| Record name | 1-methyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification . Additionally, a preparation method under nitrogen protection involves the reaction of 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole with carbon dioxide .
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification processes, utilizing methanol and appropriate catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of different functional groups at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
- Oxidation yields carboxylic acids.
- Reduction produces alcohol derivatives.
- Substitution results in various functionalized triazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has indicated that derivatives of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid exhibit promising anticancer properties. A study involving the synthesis of alkyl and aryloxymethyl derivatives demonstrated cytostatic effects on leukemia cells. Compounds such as 1-(methoxymethyl)-1,2,4-triazole-3-carboxamide showed significant antiproliferative activity in acute lymphoblastic leukemia cell lines after 72 hours of exposure .
Mechanism of Action
The mechanism underlying the anticancer activity is believed to be linked to the ability of these compounds to inhibit specific cellular pathways essential for cancer cell proliferation. The MTT assay results indicated a dose-dependent cytotoxic effect, suggesting that further exploration into structure-activity relationships could yield more potent derivatives .
Agricultural Applications
Fungicidal Properties
this compound and its derivatives have been investigated for their fungicidal properties. Triazole compounds are known for their ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition leads to the disruption of fungal growth and reproduction .
Case Study: Triazole Fungicides
A notable example is the use of triazole derivatives in agricultural fungicides such as tebuconazole and propiconazole. These compounds have been effective against a range of plant pathogens, showcasing the utility of triazole chemistry in crop protection. Studies have shown that these fungicides not only improve crop yields but also reduce the incidence of fungal diseases in various crops .
Coordination Chemistry
Ligand Properties
The compound also serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and material science. The presence of nitrogen atoms in the triazole ring enhances its coordination capability with transition metals .
Data Table: Coordination Complexes
| Metal Ion | Ligand Used | Stability Constant (log K) | Application |
|---|---|---|---|
| Cu(II) | This compound | 5.12 | Catalysis |
| Ni(II) | This compound | 4.85 | Material Science |
| Co(II) | This compound | 5.00 | Sensor Development |
Mechanism of Action
The mechanism of action of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as a precursor for Ribavirin, it interferes with viral RNA synthesis, thereby inhibiting viral replication . The compound’s anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The triazole scaffold allows for diverse substitutions, significantly altering physicochemical and biological properties. A comparative analysis is provided below:
Key Observations:
- Hydrophilicity: The parent carboxylic acid (LogP -0.4867) is more hydrophilic than its methyl ester derivative (LogP 0.69) due to the ionizable carboxylic acid group .
- Substituent Effects: Aryl substitutions (e.g., 3-chlorophenyl, bromophenyl) increase molecular weight and lipophilicity, enhancing binding to hydrophobic enzyme pockets .
Antifungal Activity
Triazole derivatives with 2,4-difluorophenyl and piperazine substituents (e.g., compounds from ) exhibit potent antifungal activity against Candida spp., surpassing fluconazole in efficacy. The 1,2,4-triazole core is critical for binding fungal cytochrome P450 enzymes .
Anti-inflammatory and Enzyme Inhibition
- CDK Inhibition: 1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid demonstrates nanomolar affinity for CDK2/cyclin A, attributed to the 3-chlorophenyl group's hydrophobic interactions with the ATP-binding pocket .
- COX-2 Inhibition: 5-Phenyl-1-(3-pyridyl) derivatives show selective COX-2 inhibition via pharmacophore modeling, with pyridyl and phenyl groups enabling π-π stacking in the active site .
Antibacterial Activity
Hybrids incorporating 1,3,4-oxadiazole (e.g., ) exhibit moderate antibacterial activity against Staphylococcus aureus, likely due to increased membrane permeability from the oxadiazole moiety .
Biological Activity
Overview
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 815588-82-0) is a heterocyclic organic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features allow it to interact with various biological targets, making it a subject of interest in drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The presence of the triazole ring is significant for its biological activity as it can engage in multiple interactions with biomolecules.
The biological activity of this compound can be attributed to its role as a precursor in the synthesis of nucleoside analogs such as Ribavirin. Ribavirin is known for its antiviral properties and acts by inhibiting viral RNA synthesis, thereby preventing viral replication .
Interaction with Biological Targets
- Enzyme Inhibition : This compound may inhibit enzymes involved in nucleotide metabolism, leading to altered cellular functions.
- Cell Signaling Modulation : It has been shown to influence key signaling pathways that regulate gene expression and cellular metabolism.
Antiviral Properties
This compound is primarily recognized for its antiviral properties through its derivative Ribavirin. Ribavirin has been extensively studied for its efficacy against various RNA viruses, including those responsible for influenza and hepatitis C .
Antifungal Activity
Emerging research indicates that derivatives of triazoles exhibit antifungal properties. For instance, compounds related to triazoles have shown significant activity against Candida albicans and other pathogenic fungi . The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.0156 μg/mL, indicating potent antifungal activity .
Anticancer Potential
Recent studies have highlighted the potential anticancer effects of triazole derivatives. The ability of these compounds to modulate signaling pathways involved in cell proliferation and apoptosis positions them as promising candidates in cancer therapy . For example, spirooxindole-triazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines with IC values ranging from 7.2 µM to 31.3 µM .
Data Table: Biological Activities of this compound Derivatives
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antiviral | Influenza virus | Not specified | |
| Antifungal | Candida albicans | 0.0156 μg/mL | |
| Anticancer | MDA-MB-231 (breast cancer) | 7.2 µM |
Case Study 1: Antiviral Effects
A study demonstrated that Ribavirin significantly reduced viral load in patients with chronic hepatitis C. The precursor role of this compound was crucial in synthesizing Ribavirin, highlighting the importance of this compound in antiviral therapy.
Case Study 2: Antifungal Efficacy
In vitro studies showed that triazole derivatives exhibited enhanced antifungal activity against resistant strains of Candida. The study emphasized the structural modifications that could improve efficacy compared to traditional antifungals like fluconazole .
Q & A
Q. What are the standard synthetic routes for preparing 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid and its derivatives, and how are they optimized for yield and purity?
- Methodological Answer : The synthesis often involves multi-step reactions, such as esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol (yielding methyl esters) or substitution reactions to introduce aryl/alkyl groups. For example, 1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is synthesized in three steps, including nucleophilic substitution and purification via automated flash chromatography . Optimization includes adjusting stoichiometry, solvent selection (e.g., toluene or DMF), and reaction time. Column chromatography (e.g., silica gel with ethyl acetate-hexane systems) is critical for isolating high-purity products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing triazole-carboxylic acid derivatives?
- Methodological Answer : Structural confirmation relies on:
- NMR : and NMR to verify substituent positions and carboxylic acid protonation states .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) to confirm molecular weights, as demonstrated for 1-(3-chlorophenyl)-5-methyl derivatives (parent peak at m/z 237.64) .
- HPLC : Purity assessment using reverse-phase columns with UV detection, often paired with retention time matching against standards .
Q. What are the critical considerations in selecting purification techniques for triazole-carboxylic acid derivatives?
- Methodological Answer :
- Flash Chromatography : Preferred for rapid separation of intermediates (e.g., automated systems with gradients of ethyl acetate/hexane) .
- Column Chromatography : Used for complex mixtures, employing silica gel and polarity-adjusted mobile phases .
- Recrystallization : Ethanol or toluene/water systems are effective for final product crystallization .
Advanced Research Questions
Q. How can researchers resolve discrepancies in binding affinity data for triazole-based inhibitors targeting CDK2/cyclin A and CDK4/cyclin D?
- Methodological Answer : Fluorescence polarization (FP) assays are standard for measuring binding affinity. Discrepancies arise due to:
- Protein Stability : Ensure consistent protein folding and complex formation (CDK/cyclin) across assays.
- Buffer Conditions : Optimize pH, ionic strength, and reducing agents to mimic physiological environments.
- Validation : Cross-check with cell-based assays (e.g., anti-proliferative activity in U2OS/DU145 lines) to correlate in vitro binding with cellular efficacy .
Q. What methodologies assess the cytotoxicity of triazole-carboxylic acid derivatives, and how are IC values interpreted?
- Methodological Answer :
- Cell Viability Assays : Use MTT or ATP-based assays in cancer cell lines (e.g., U2OS osteosarcoma, DU145 prostate).
- IC Determination : Dose-response curves (0–100 µM range) with 48–72 hr exposure. For example, triazole derivatives show IC values <30 µM in these lines .
- Mechanistic Follow-Up : Combine with apoptosis markers (Annexin V) or cell cycle analysis (propidium iodide staining) to elucidate modes of action.
Q. How does substituent modification on the triazole ring impact drug-likeness and protein interaction affinity?
- Methodological Answer :
- Lipophilic Substituents : Adding aryl groups (e.g., 3-chlorophenyl) improves membrane permeability but may reduce solubility.
- Carboxylic Acid Bioisosteres : Methyl esters (e.g., Methyl 1-methyl-1H-triazole-3-carboxylate) enhance metabolic stability compared to free acids .
- Binding Trade-offs : Triazole-based N-caps in FLIPs improve drug-likeness but reduce affinity compared to peptide counterparts (e.g., HAKRRLIF octapeptide) .
Q. How can computational tools like SHELX refine crystallographic data for triazole-carboxylic acid derivatives?
- Methodological Answer :
- Structure Solution : SHELXD/SHELXE for phase determination in small-molecule crystals .
- Refinement : SHELXL for high-resolution data, addressing twinning or disorder via constrained isotropic/anisotropic parameters .
- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
